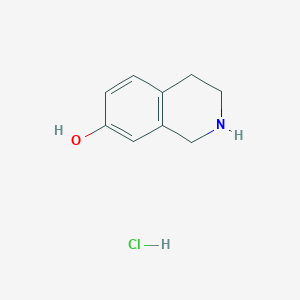

1,2,3,4-tetrahydroisoquinolin-7-ol Hydrochloride

描述

1,2,3,4-Tetrahydroisoquinolin-7-ol Hydrochloride is a compound belonging to the class of isoquinoline alkaloids. These compounds are known for their diverse biological activities and are found in both natural and synthetic forms.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-tetrahydroisoquinolin-7-ol Hydrochloride typically involves the hydrogenation of isoquinoline. This process can be carried out using various catalysts and reaction conditions. One common method involves the use of palladium on carbon (Pd/C) as a catalyst under hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

化学反应分析

Oxidation Reactions

The hydroxyl group at the 7-position renders the compound susceptible to oxidation. Common oxidizing agents convert the hydroxyl group into a ketone or quinone moiety.

Mechanistic Insight :

Oxidation proceeds through a radical intermediate, stabilized by the tetrahydroisoquinoline core’s aromatic system. Computational studies suggest that the hydroxyl group’s para-position to the nitrogen enhances electron donation, accelerating oxidation .

Reduction Reactions

Reductive modifications target the tetrahydroisoquinoline ring or functional groups introduced via substitution.

Industrial Applications :

Continuous flow reactors optimize reduction scalability, achieving >90% yield in catalytic hydrogenation.

Substitution Reactions

The hydroxyl group and aromatic ring enable nucleophilic/electrophilic substitutions.

| Reagent | Product | Conditions |

|---|---|---|

| Alkyl halides (e.g., CH₃I) | 7-Alkoxy derivatives | Base-mediated (e.g., K₂CO₃), reflux . |

| Acyl chlorides (e.g., AcCl) | 7-Acyloxy derivatives | Pyridine catalyst, room temperature . |

Functionalization Example :

Methylation with iodomethane produces 7-methoxy-1,2,3,4-tetrahydroisoquinoline, a precursor for neuroactive compounds .

Metal Chelation

The nitrogen atom in the tetrahydroisoquinoline ring coordinates transition metals, forming stable complexes.

| Metal Salt | Complex Structure | Application |

|---|---|---|

| CuCl₂ | [Cu(C₉H₁₀NO)Cl₂] | Catalytic activity in oxidation reactions . |

| Co(NO₃)₂ | Octahedral Co(III) complex | Studied for magnetic properties . |

Spectroscopic Validation :

¹H-NMR and ESI-MS confirm ligand-to-metal charge transfer in Cu(II) complexes .

Reductive Cyclization

Used in synthetic routes to construct fused polycyclic systems.

| Conditions | Product | Yield |

|---|---|---|

| Et₃SiH/TFA in DCM | N-Aryl-tetrahydroisoquinoline derivatives | 34–41% |

Mechanism :

Triethylsilane (Et₃SiH) facilitates hydride transfer, while trifluoroacetic acid (TFA) protonates intermediates, driving cyclization .

Suzuki Coupling

The brominated analog participates in cross-coupling reactions to introduce aryl groups.

| Catalyst | Boron Reagent | Application |

|---|---|---|

| Pd(PPh₃)₄ | 2-Ethoxyvinyl pinacolboronate | Synthesizes C-3/C-4 functionalized analogs . |

Optimization :

Cesium carbonate base and 1,4-dioxane/water solvent system maximize coupling efficiency .

科学研究应用

1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride has applications in cosmetic research and pharmaceutical research, specifically in the study of dopamine receptors . 8-Bromo-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride, a related chemical compound, has applications across different fields, including use as a building block in chemistry and potential therapeutic applications in neurodegenerative and inflammatory conditions.

Chemical Properties and Structure:

- 1,2,3,4-Tetrahydroisoquinolin-7-ol:

- 8-Bromo-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride:

- It belongs to the class of tetrahydroisoquinolines, with a bromine atom at the 8th position and a hydroxyl group at the 7th position of the tetrahydroisoquinoline ring system.

- Its molecular formula is C₉H₁₁BrClNO, with a molecular weight of 264.54 g/mol.

Applications

- Dopamine Receptor Research: The 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol head motif is well tolerated for D3R affinity and selectivity . It is expected to find utility in the design of future generations of selective D3R antagonists .

- Cosmetics: Experimental design techniques are used in developing topical formulations with this compound to optimize the formulation development process .

- 8-Bromo-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride: It has been studied for potential effects on enzyme inhibition and receptor binding and may possess anti-inflammatory and neuroprotective properties, making it a candidate for therapeutic applications in neurodegenerative diseases and other inflammatory conditions.

Safety Information

- Signal Word: Warning

- Hazard Statements: H302-Harmful if swallowed, H315-Causes skin irritation, H319-Causes serious eye irritation, H335-May cause respiratory irritation .

- Precautionary statements: P261-Avoid breathing dust, P305+P351+P338-IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

作用机制

The mechanism of action of 1,2,3,4-tetrahydroisoquinolin-7-ol Hydrochloride involves its interaction with various molecular targets and pathways. The compound is known to modulate neurotransmitter systems, particularly the dopaminergic and serotonergic systems. This modulation can lead to neuroprotective effects and has potential therapeutic applications in treating neurodegenerative disorders .

相似化合物的比较

1,2,3,4-Tetrahydroisoquinolin-7-ol Hydrochloride can be compared with other similar compounds, such as:

Quinocarcin: An antitumor antibiotic with a similar isoquinoline structure.

Saframycins: A family of antitumor antibiotics with structural similarities to tetrahydroisoquinolines.

Naphthyridinomycin: Another antitumor antibiotic with a related structure.

生物活性

1,2,3,4-Tetrahydroisoquinolin-7-ol hydrochloride (THIQ) is a compound belonging to the tetrahydroisoquinoline class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of THIQ, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Biological Activities

THIQ and its derivatives have been studied for their neuroprotective , anti-inflammatory , and antioxidant properties. Research indicates that these compounds can modulate neurotransmitter systems, particularly influencing dopamine and serotonin pathways, which are crucial for mood regulation and cognitive function.

Key Biological Activities

- Neuroprotection : THIQ has shown potential in protecting neuronal cells from damage associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It may inhibit amyloid-beta aggregation, a hallmark of Alzheimer's pathology .

- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by modulating inflammatory pathways and reducing cytokine production .

- Antioxidant Activity : THIQ has been reported to scavenge free radicals, thereby reducing oxidative stress in various biological systems .

The biological effects of THIQ are primarily attributed to its interaction with specific receptors in the central nervous system (CNS). Notably, it acts as a modulator of dopamine receptors, particularly the D3 receptor. Studies have demonstrated that THIQ derivatives can selectively bind to D3 receptors with high affinity, which may contribute to their therapeutic effects in treating mood disorders and neurodegenerative conditions .

Pharmacokinetics

THIQ exhibits favorable pharmacokinetic properties that enhance its therapeutic potential:

- Molecular Weight : Approximately 185.65 g/mol.

- Bioavailability : Studies suggest good absorption characteristics in animal models.

- Half-life : Varies based on formulation but is generally conducive for therapeutic use .

Research Findings and Case Studies

Numerous studies have evaluated the efficacy of THIQ in various experimental models. Below are summarized findings from key research:

Case Study: Neuroprotective Effects

In a notable study investigating the neuroprotective effects of THIQ on SH-SY5Y neuronal cells exposed to amyloid-beta (Aβ) toxicity:

属性

IUPAC Name |

1,2,3,4-tetrahydroisoquinolin-7-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c11-9-2-1-7-3-4-10-6-8(7)5-9;/h1-2,5,10-11H,3-4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVQYIOOMWIVFQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC(=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30372888 | |

| Record name | 1,2,3,4-tetrahydroisoquinolin-7-ol Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66393-01-9 | |

| Record name | 66393-01-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112976 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,4-tetrahydroisoquinolin-7-ol Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-HYDROXY-1,2,3,4-TETRAHYDROISOQUINOLINE HYDROBROMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。